molecular formula C11H17NOS B2956370 3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine CAS No. 2309541-82-8

3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine

Cat. No. B2956370
CAS RN: 2309541-82-8
M. Wt: 211.32
InChI Key: RMAPEKAIMAKECD-UHFFFAOYSA-N
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Description

“3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine” is a chemical compound with the molecular formula C11H17NOS and a molecular weight of 211.32. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . This structure contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine” are not detailed in the available literature, compounds with a pyrrolidine ring are known to undergo various chemical reactions. For instance, they can be synthesized or functionalized through different synthetic strategies .

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Heterocyclic Compounds "3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine" and related compounds play a crucial role in the synthesis of heterocyclic compounds. For instance, the reaction of N-substituted pyrrolidinones with alkaline methoxide can lead to methoxylated pyrrolin-2-ones, serving as precursors for agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Catalysis and Aromatic Nucleophilic Substitution In the context of catalysis, "3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine" derivatives have been investigated for their roles in aromatic nucleophilic substitution reactions. For example, studies on the reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines demonstrate the compound's utility in understanding the kinetics and mechanism of electrophilic substitution (Consiglio et al., 1982).

Electrochemical Synthesis The electrochemical synthesis of polythiophenes and polyselenophenes, where "3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine" can serve as a monomer or influence the polymerization process, underscores its importance in materials science. These polymers exhibit conductive properties and undergo color changes upon doping or undoping, making them suitable for electronic applications (Dian et al., 1986).

Materials Science Applications

Conjugated Polymers for Solar Cells The incorporation of pyridine and thiophene derivatives, related to "3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine," into conjugated polymers has been explored for enhancing the efficiency of polymer solar cells. These materials serve as cathode interfacial layers, improving open-circuit voltages and power conversion efficiencies (Chen et al., 2017).

Electrochromic Materials Research into thiadiazolo[3,4-c]pyridine-based donor–acceptor–donor polymers, which could be analogously structured to "3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine," reveals their potential in green and near-infrared electrochromics. These materials change color upon electrical stimulation, suggesting applications in smart windows and display technologies (Ming et al., 2015).

Future Directions

The future directions for research on “3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine” and similar compounds could involve further exploration of their potential medicinal uses, given the wide use of pyrrolidine structures in medicinal chemistry . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could be beneficial.

properties

IUPAC Name

3-methoxy-1-[(3-methylthiophen-2-yl)methyl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-4-6-14-11(9)8-12-5-3-10(7-12)13-2/h4,6,10H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAPEKAIMAKECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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